molecular formula C24H24O7 B10756455 Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate

Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate

Cat. No.: B10756455
M. Wt: 424.4 g/mol
InChI Key: NHKDFDHHMHBFLG-COPRSSIGSA-N
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Description

DIETHYL (1R,2S,3R,4S)-5,6-BIS(4-HYDROXYPHENYL)-7-OXABICYCLO[221]HEPT-5-ENE-2,3-DICARBOXYLATE is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (1R,2S,3R,4S)-5,6-BIS(4-HYDROXYPHENYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.

    Introduction of hydroxyl groups: The hydroxyl groups can be introduced through selective hydroxylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (1R,2S,3R,4S)-5,6-BIS(4-HYDROXYPHENYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would yield alcohols.

Scientific Research Applications

DIETHYL (1R,2S,3R,4S)-5,6-BIS(4-HYDROXYPHENYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential applications include drug development and studying its effects on biological systems.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL (1R,2S,3R,4S)-5,6-BIS(4-HYDROXYPHENYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and ester functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets DIETHYL (1R,2S,3R,4S)-5,6-BIS(4-HYDROXYPHENYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE apart from these similar compounds is the presence of the bis(4-hydroxyphenyl) groups and the oxabicyclic structure. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

diethyl (1S,2R,3S,4R)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C24H24O7/c1-3-29-23(27)19-20(24(28)30-4-2)22-18(14-7-11-16(26)12-8-14)17(21(19)31-22)13-5-9-15(25)10-6-13/h5-12,19-22,25-26H,3-4H2,1-2H3/t19-,20+,21-,22+

InChI Key

NHKDFDHHMHBFLG-COPRSSIGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]([C@@H]2C(=C([C@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(=O)OCC

Origin of Product

United States

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